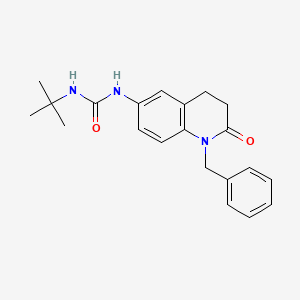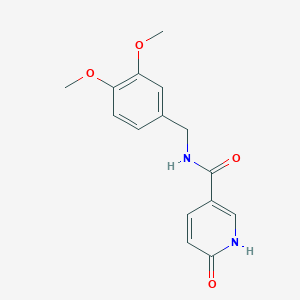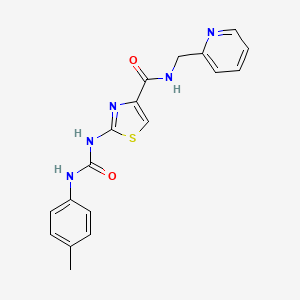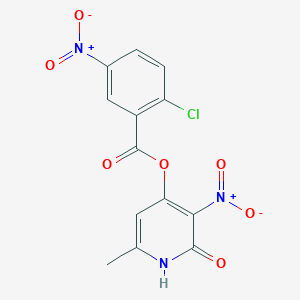
6,8-Dibromo-2-(3,4-dimethoxyphenyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6,8-Dibromo-2-(3,4-dimethoxyphenyl)quinoline” is a chemical compound with the molecular formula C17H13Br2NO2 . It has an average mass of 423.099 Da and a monoisotopic mass of 420.931274 Da . This compound is used for research purposes .
Synthesis Analysis
The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .
科学的研究の応用
Synthesis and Chemical Properties
Novel Quinoline Derivatives Synthesis : Research by Ökten et al. (2013) detailed a straightforward route for synthesizing 6,8-disubstituted derivatives of quinoline and 1,2,3,4-tetrahydroquinoline from 6,8-dibromoquinolines through various substitution reactions. This study also highlighted the significant anticancer activities of these compounds against HeLa, HT29, and C6 tumor cell lines, demonstrating the potential of 6,8-Dibromo-2-(3,4-dimethoxyphenyl)quinoline in the development of anticancer agents Ökten et al., 2013.
Development of 1,6,8-Triaryl-1H-pyrazolo[4,3-c]quinolines : A study by Maluleka and Mphahlele (2013) focused on synthesizing 1,6,8-triaryl-1H-pyrazolo[4,3-c]quinolines using 6,8-dibromo-4-chloroquinoline-3-carbaldehyde as a synthon. These compounds were obtained through reactions with arylhydrazine hydrochlorides and demonstrated potential for further pharmacological exploration Maluleka & Mphahlele, 2013.
Potential Bioactive Properties
- Antimicrobial Activities : Gouhar et al. (2017) synthesized 2,3-disubstituted-1-cyclohexyl 4-(3,4-dimethoxyphenyl-1,4,5,6,7,8)-hexahydroquinolines and related compounds, which showed considerable activity against Gram-positive, Gram-negative bacteria, and fungi. This demonstrates the utility of this compound derivatives in developing new antimicrobial agents Gouhar et al., 2017.
特性
IUPAC Name |
6,8-dibromo-2-(3,4-dimethoxyphenyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Br2NO2/c1-21-15-6-4-10(8-16(15)22-2)14-5-3-11-7-12(18)9-13(19)17(11)20-14/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTWGTDNMDIUHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3C=C2)Br)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]imidazole-4-carboxylic acid](/img/structure/B2595234.png)

![Methyl 2-{[6-chloro-2-(dimethylamino)-4-pyrimidinyl]sulfanyl}benzenecarboxylate](/img/structure/B2595237.png)

![2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2595239.png)
![2-{[2-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxypropyl)butanamide](/img/structure/B2595241.png)
![Tert-butyl 2-[[(3R,4R)-4-hydroxypyrrolidin-3-yl]-methylamino]acetate](/img/structure/B2595243.png)
![1-Phenyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2595247.png)
![1'-(4-(thiophen-2-yl)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2595250.png)

![7-chloro-4-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2595252.png)

![Methyl 4-(5-methylfuro[3,2-b]pyridine-2-carboxamido)benzoate](/img/structure/B2595254.png)
![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-3-pyrazol-1-ylbenzamide](/img/structure/B2595257.png)
